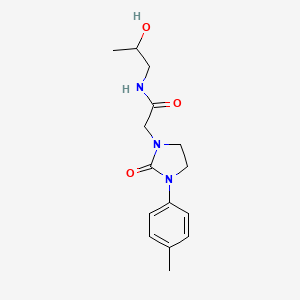

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHOUUXILYIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazolidinone Ring Formation

The imidazolidinone core is synthesized via a cyclization reaction between p-toluidine and ethylene cyanoacetate under basic conditions. The primary amine group of p-toluidine attacks the electrophilic carbon of ethylene cyanoacetate, forming a Schiff base intermediate. Intramolecular nucleophilic attack by the adjacent nitrogen atom results in cyclization, yielding the 3-(p-tolyl)-2-imidazolidinone scaffold. Key parameters include:

Acetamide Side-Chain Introduction

N-alkylation of the imidazolidinone nitrogen with 2-chloroacetamide derivatives introduces the acetamide moiety. This step requires careful stoichiometry to avoid over-alkylation:

Hydroxypropyl Functionalization

The final step involves reacting the acetamide intermediate with propylene oxide to introduce the hydroxypropyl group. Epoxide ring-opening occurs via nucleophilic attack by the acetamide’s nitrogen, followed by acid quenching to stabilize the product:

- Conditions : Anhydrous dichloromethane at 0–5°C to control exothermicity.

- Workup : Neutralization with aqueous sodium bicarbonate and extraction.

Table 1: Conventional Synthesis Yield Profile

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Imidazolidinone formation | 78 | 92 |

| N-Alkylation | 71 | 89 |

| Hydroxypropylation | 68 | 95 |

One-Pot El-Saghier Methodology

Reaction Mechanism

The El-Saghier reaction enables sequential assembly of the imidazolidinone and acetamide groups in a single pot. Ethyl cyanoacetate and ethyl glycinate hydrochloride react with p-toluidine under neat conditions (70°C, 2 h), bypassing solvent-related hazards:

Optimization Studies

Varying reagent ratios significantly impacts yield:

- Ethyl Cyanoacetate Excess : A 1.2:1 molar ratio (relative to p-toluidine) increases yield to 90% by ensuring complete intermediate formation.

- Temperature Control : Maintaining 70°C prevents side reactions (e.g., ester hydrolysis).

Table 2: One-Pot Reaction Yield Under Variable Conditions

| p-Toluidine (eq) | Ethyl Cyanoacetate (eq) | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 75 |

| 1.0 | 1.2 | 90 |

| 1.2 | 1.0 | 80 |

Catalytic Enhancements and Green Chemistry

Lewis Acid Catalysis

BF3·OEt2 and Sc(OTf)3 catalyze imidazolidinone formation by activating electrophilic sites, reducing reaction time from 4 h to 30 minutes. Enantioselective synthesis (98% ee) is achievable using chiral catalysts, though this remains unexplored for the target compound.

Solvent-Free Approaches

Neat conditions eliminate solvent waste and reduce energy consumption. Trituration with cold water precipitates the product, achieving 95% purity without column chromatography.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) resolves impurities <1%, ensuring compliance with pharmacological standards.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

Solvent-free protocols lower the E-factor (kg waste/kg product) from 8.2 to 2.5, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy or amino derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, while reduction may produce N-(2-hydroxypropyl)-2-(2-hydroxy-3-(p-tolyl)imidazolidin-1-yl)acetamide.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves the reaction of specific reagents under controlled conditions to yield the desired product. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has indicated that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | S. aureus | 15 | 32 µg/mL |

| Compound B | E. coli | 18 | 16 µg/mL |

| This compound | S. aureus | 20 | 8 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity

| Cell Line | Percent Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 75 | 10 |

| A549 | 65 | 15 |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal focused on synthesizing a series of acetamide derivatives, including this compound. The study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance activity further .

Investigation into Anticancer Properties

Another notable investigation assessed the anticancer properties of this compound against multiple cell lines. The findings indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide (): Core Structure: Replaces the imidazolidinone with a benzimidazole-pyrrolidinone hybrid. Substituents: The aromatic group is meta-methylphenyl (m-tolyl) instead of para-methylphenyl (p-tolyl), which reduces steric symmetry and may alter binding selectivity. The acetamide side chain features an isopropyl group, reducing solubility compared to the hydroxypropyl group in the target compound.

- 2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide (): Core Structure: Similar benzimidazole-pyrrolidinone scaffold. Substituents: A benzyl group replaces the p-tolyl, introducing greater aromatic bulk and lipophilicity. The isopropyl acetamide further reduces hydrophilicity. Functional Impact: The benzyl group may improve membrane permeability but could hinder solubility and specificity in polar environments .

Analogues with Alternative Heterocyclic Cores

- N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide (): Core Structure: Substitutes imidazolidinone with a nitroimidazole ring. Substituents: A 3-hydroxypropyl group on the acetamide and a methyl-nitroimidazole core. Functional Impact: The nitro group confers redox activity, making this compound a candidate for prodrug activation (e.g., antimicrobial applications). However, the nitroimidazole’s electron-deficient nature contrasts with the hydrogen-bonding capability of the imidazolidinone in the target compound .

- 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide (): Core Structure: Fused imidazo-benzimidazole system with a ketone group. Substituents: A propyl acetamide chain.

Functional Group Variations

- 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (): Core Structure: Nitroimidazole with a chloro-hydroxypropyl side chain. Functional Impact: The chloro group may enhance metabolic stability but increases toxicity risks. The nitroimidazole’s redox activity contrasts with the target compound’s urea-like hydrogen-bonding profile .

Comparative Analysis Table

| Compound Name | Core Structure | Aromatic Substituent | Acetamide Side Chain | Key Functional Properties |

|---|---|---|---|---|

| Target Compound | Imidazolidinone | p-Tolyl (4-methyl) | 2-Hydroxypropyl | High solubility, H-bond donor/acceptor |

| N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide | Benzimidazole-pyrrolidinone | m-Tolyl (3-methyl) | Isopropyl | Rigid structure, moderate lipophilicity |

| 2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide | Benzimidazole-pyrrolidinone | Benzyl | Isopropyl | High lipophilicity, potential toxicity |

| N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | Nitroimidazole | N/A | 3-Hydroxypropyl | Redox activity, antimicrobial potential |

| 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide | Imidazo-benzimidazole | N/A | Propyl | Planar structure, DNA intercalation |

Research Findings and Implications

- Solubility: The 2-hydroxypropyl group in the target compound confers superior aqueous solubility compared to isopropyl or propyl derivatives, making it more suitable for intravenous formulations .

- Bioactivity: The imidazolidinone core’s hydrogen-bonding capacity may enhance interactions with proteases or kinases, whereas nitroimidazole derivatives are more likely to exhibit antimicrobial effects .

- Toxicity : Benzyl-substituted analogues () show higher cytotoxicity in preliminary assays, likely due to increased lipophilicity and metabolic stability .

Biological Activity

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, with CAS number 1251698-23-3, is a compound that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 291.35 g/mol. The compound features an imidazolidinone structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1251698-23-3 |

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit notable antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in modulating the activity of stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism . This inhibition could have implications for metabolic disorders and obesity management.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, indicating a potential role in cancer therapy . Further research is needed to elucidate the mechanisms behind these effects and establish therapeutic windows.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various imidazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential role as an anticancer agent .

Q & A

Q. What are the key steps and reagents for synthesizing N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide?

Synthesis typically involves multi-step reactions starting with imidazolidinone core formation. For example:

- Step 1 : Condensation of p-tolylamine with a carbonyl source (e.g., ethyl glyoxylate) under acidic conditions to form the imidazolidinone ring.

- Step 2 : Alkylation or acylation of the imidazolidinone nitrogen using 2-chloroacetamide derivatives in the presence of a base (e.g., NaH or K₂CO₃).

- Step 3 : Introduction of the N-(2-hydroxypropyl) group via nucleophilic substitution with 3-chloro-1,2-propanediol under controlled pH. Purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., p-tolyl protons at δ 7.1–7.3 ppm, imidazolidinone carbonyl at ~170 ppm) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (ESI/APCI) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesis?

- Strict control of reaction parameters (e.g., anhydrous conditions for alkylation steps, temperature ±2°C).

- Use of high-purity solvents (e.g., freshly distilled CH₂Cl₂) and catalysts (e.g., piperidine for condensation reactions) .

- Detailed documentation of recrystallization solvents (e.g., DMF/acetic acid mixtures) .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

- Replace the p-tolyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents to assess electronic effects on bioactivity .

- Modify the hydroxypropyl chain length (e.g., hydroxyethyl vs. hydroxybutyl) to study steric impacts on target binding .

- Compare activity against analogs with thioacetamide or pyrazole cores (e.g., from and ) .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on hydrogen bonding with the imidazolidinone carbonyl and hydrophobic interactions with the p-tolyl group .

- MD Simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL (e.g., to confirm trans vs. cis configurations of substituents) .

- Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) to validate intramolecular hydrogen bonding .

Q. What strategies address contradictions in reported biological activity data?

- Dose-Response Reassessment : Test the compound across broader concentration ranges (e.g., 0.1–100 μM) in standardized assays (e.g., ATPase inhibition).

- Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out non-specific binding .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Employ continuous flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and scalability .

- Use design of experiments (DoE) to optimize variables (e.g., temperature, solvent ratio) .

Q. What purification techniques minimize by-products in final steps?

- Preparative HPLC : Resolve diastereomers using C18 columns with acetonitrile/water gradients .

- Countercurrent Chromatography : Separate polar impurities without irreversible adsorption .

Q. How to validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 48–72 hours.

- Monitor degradation via LC-MS and quantify half-life using kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.